molecular formula C7H12O2 B124214 1-(2-Ethyloxiran-2-yl)propan-2-one CAS No. 149764-48-7

1-(2-Ethyloxiran-2-yl)propan-2-one

Cat. No. B124214
M. Wt: 128.17 g/mol
InChI Key: ZTUJYASJWSWOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethyloxiran-2-yl)propan-2-one, also known as ethyl glycidyl ketone (EGK), is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a pungent odor and is commonly used as a solvent and a chemical intermediate in various industries.

Mechanism Of Action

The mechanism of action of EGK is not fully understood. However, it is known to react with nucleophiles such as amino acids and thiols, leading to the formation of covalent adducts. EGK has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

Biochemical And Physiological Effects

EGK has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and apoptosis in cancer cells. EGK has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, EGK has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using EGK in lab experiments is its high solubility in water and organic solvents, which makes it a versatile solvent for various applications. However, EGK has some limitations such as its potential toxicity and reactivity towards biological molecules. Therefore, caution should be taken when handling EGK in lab experiments.

Future Directions

There are several future directions for the research on EGK. One direction is to explore its potential as a drug delivery system for the targeted delivery of drugs to specific cells or tissues. Another direction is to investigate its potential as a modulator of the immune response for the treatment of autoimmune diseases. Furthermore, the development of new synthetic routes for the production of EGK with higher yields and purity is also an area of interest for future research.
Conclusion:
In conclusion, EGK is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EGK has the potential to lead to new discoveries and applications in various fields.

Synthesis Methods

EGK can be synthesized through the reaction of 1-(2-Ethyloxiran-2-yl)propan-2-one acetoacetate and epichlorohydrin in the presence of a base catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield EGK. The yield of EGK can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst concentration.

Scientific Research Applications

EGK has various scientific research applications in the fields of chemistry, materials science, and biology. It is commonly used as a solvent for the synthesis of polymers, resins, and adhesives. EGK can also be used as a crosslinking agent for the modification of proteins and other biomolecules. In addition, EGK has been studied for its potential as a drug delivery system and as a precursor for the synthesis of various pharmaceuticals.

properties

CAS RN

149764-48-7

Product Name

1-(2-Ethyloxiran-2-yl)propan-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2-ethyloxiran-2-yl)propan-2-one

InChI

InChI=1S/C7H12O2/c1-3-7(5-9-7)4-6(2)8/h3-5H2,1-2H3

InChI Key

ZTUJYASJWSWOER-UHFFFAOYSA-N

SMILES

CCC1(CO1)CC(=O)C

Canonical SMILES

CCC1(CO1)CC(=O)C

synonyms

2-Propanone, 1-(2-ethyloxiranyl)- (9CI)

Origin of Product

United States

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